Okanin

Catalog No.
S1790035
CAS No.
484-76-4
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Okanin

CAS Number

484-76-4

Product Name

Okanin

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+

InChI Key

GSBNFGRTUCCBTK-DAFODLJHSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O

Synonyms

2',3',4',3,4,-Pentahydroxychalcone

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O

Anti-diabetic Properties

Studies suggest okanin might possess anti-diabetic properties. Research has shown it can stimulate insulin secretion from pancreatic beta cells and improve insulin sensitivity in fat cells []. Additionally, okanin exhibits antioxidant activity, which could contribute to diabetes prevention by reducing oxidative stress in cells [].

Anti-inflammatory and Analgesic Effects

Okanin's anti-inflammatory and analgesic properties are also being explored. Studies have demonstrated its ability to reduce inflammation and pain in animal models [, ]. The mechanism might involve inhibiting the production of inflammatory mediators like prostaglandins.

Okanin is a naturally occurring compound classified as a chalcone, predominantly found in the genus Bidens, particularly Bidens bipinnata. This compound is characterized by its unique chemical structure, which consists of two hydroxyphenyl rings connected by a three-carbon unit, forming an α-β unsaturated carbonyl moiety. Okanin has garnered attention due to its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its presence in traditional medicine practices in East Asia highlights its potential therapeutic applications, particularly for inflammatory diseases and various cancers .

Okanin's chemical reactivity is largely attributed to its α-β unsaturated carbonyl group, which acts as a classical Michael acceptor. This functional group enables okanin to engage in nucleophilic addition reactions, facilitating interactions with various biological macromolecules. For instance, okanin has been shown to inhibit the production of nitric oxide and inducible nitric oxide synthase in activated macrophages by inducing heme oxygenase-1 expression through nuclear factor-erythroid 2-related factor 2 activation . Additionally, it has demonstrated the ability to suppress pro-inflammatory cytokines and modulate signaling pathways such as NF-κB in microglial cells .

Okanin exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Effects: Okanin significantly reduces inflammation by inhibiting the expression of inducible nitric oxide synthase and pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha in various cell types, including macrophages and microglia .
  • Antioxidant Properties: The compound's antioxidant activity helps protect cells from oxidative stress, contributing to its potential as a therapeutic agent against neurodegenerative diseases .
  • Anticancer Activity: Okanin has been shown to induce apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death) in cancer cells, particularly oral squamous cell carcinoma lines. It inhibits cell growth and colony formation in these cancerous cells through dose-dependent mechanisms .

Okanin can be isolated from natural sources or synthesized through chemical methods. The extraction from Bidens species typically involves solvent extraction techniques followed by purification processes such as chromatography. For synthetic approaches, okanin can be produced via condensation reactions involving appropriate phenolic precursors under alkaline conditions. The synthesis often aims to replicate the natural structure while optimizing yield and purity for research or pharmaceutical applications .

Okanin's diverse biological activities render it suitable for various applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, okanin is being explored as a potential drug candidate for treating inflammatory diseases and cancer.
  • Nutraceuticals: Owing to its antioxidant capabilities, okanin is considered for inclusion in dietary supplements aimed at enhancing health and preventing disease.
  • Cosmetic Industry: Its antioxidant properties may also find applications in skincare products designed to combat oxidative stress and inflammation .

Research into okanin's interactions with biological systems has revealed its capacity to modulate several key signaling pathways:

  • Nuclear Factor-kappa B Pathway: Okanin inhibits the activation of this pathway, which is crucial in regulating immune responses and inflammation. By preventing the translocation of the NF-κB p65 subunit into the nucleus, okanin effectively reduces inflammatory signaling .
  • Inducible Nitric Oxide Synthase Pathway: Okanin's ability to suppress this enzyme's expression suggests potential therapeutic roles in conditions characterized by excessive nitric oxide production, such as chronic inflammation .

Okanin shares structural similarities with several other compounds that exhibit related biological activities. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
2'-HydroxychalconeSimilar chalcone structureInduces heme oxygenase-1 expressionContains additional hydroxyl groups
CurcuminContains phenolic structuresAnti-inflammatory and anticancerDerived from turmeric; broader use
CostunolideContains α-β unsaturated carbonylAntioxidant and anti-inflammatoryFound in various plants; unique effects
Dehydrocostus lactoneSimilar functional groupsAnti-inflammatoryDistinct source; different bioactivity

Okanin stands out due to its specific mechanisms of action related to nitric oxide modulation and its unique structural features that enhance its biological efficacy compared to these similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

288.06338810 g/mol

Monoisotopic Mass

288.06338810 g/mol

Heavy Atom Count

21

UNII

8R55YLB39F

Wikipedia

Okanin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

Explore Compound Types